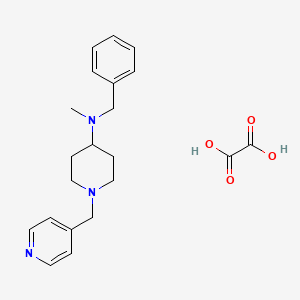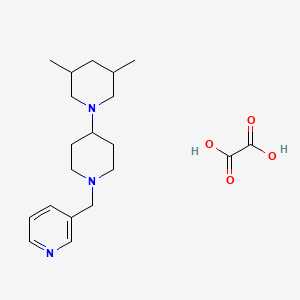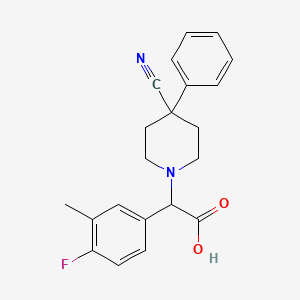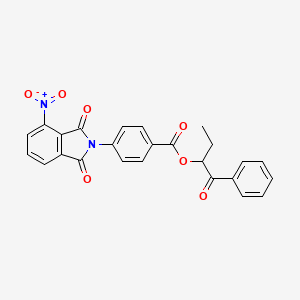![molecular formula C19H27N5O3 B3968587 ethyl 4-{[4-(sec-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3968587.png)
ethyl 4-{[4-(sec-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate
Vue d'ensemble
Description
Ethyl 4-{[4-(sec-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate, commonly known as EBITE, is a potent inhibitor of protein kinase CK2. It is a small molecule that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
EBITE inhibits the activity of protein kinase CK2 by binding to its ATP-binding site. This prevents the phosphorylation of CK2 substrates, leading to the inhibition of various cellular processes. EBITE has been shown to have a higher affinity for CK2 than other known inhibitors, making it a potent inhibitor of CK2 activity.
Biochemical and Physiological Effects:
EBITE has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, EBITE has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
EBITE has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified to improve its potency and selectivity. It is also highly specific for CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, EBITE has some limitations as a research tool. It is not suitable for in vivo studies due to its poor solubility and bioavailability. It also has some toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on EBITE. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of EBITE. Another area of interest is the study of the role of CK2 in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, the development of more effective drug delivery systems for EBITE could improve its bioavailability and make it a more viable therapeutic option.
Applications De Recherche Scientifique
EBITE has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. EBITE has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also has anti-inflammatory and neuroprotective effects, making it a potential treatment for inflammatory and neurodegenerative disorders.
Propriétés
IUPAC Name |
ethyl 4-[[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-6-13(5)21-18-22-17(20-12(3)4)23-19(24-18)27-15-10-8-14(9-11-15)16(25)26-7-2/h8-13H,6-7H2,1-5H3,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMXPKGXADCULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NC(C)C)OC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968508.png)


![2-[(4-chlorophenyl)thio]-N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3968539.png)
![2-{4-[1-(1-naphthylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968547.png)

![4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3968551.png)
![2-[4-(3-cyanopyrazin-2-yl)piperazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3968566.png)


![1-benzyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3968584.png)
![(1R,9aR)-1-({[3-(2-methoxyethoxy)benzyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B3968588.png)
